![molecular formula C14H24N6O2S B5542394 N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

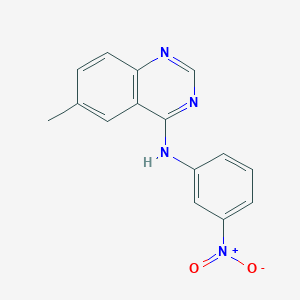

The synthesis of related compounds involves strategic chemical reactions aimed at incorporating the desired functional groups into the core structure. For instance, compounds with a triazine ring linked to a piperidine and pyrimidine ring have been synthesized through nucleophilic substitution reactions of preformed intermediates with various sulfonyl chlorides (Mallesha et al., 2012). Another approach involved the hydrazinolysis of a precursor molecule to yield a compound with the targeted pyrimidinyl and piperazine functionality (Xia Chi-zhong, 2003).

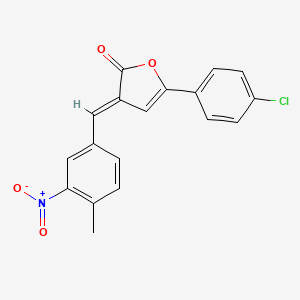

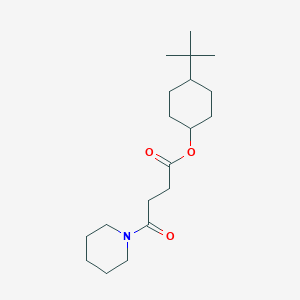

Molecular Structure Analysis

The molecular structure of these compounds is characterized by sophisticated analytical techniques such as IR, NMR, and mass spectrometry. Crystallographic studies provide detailed insights into the spatial arrangement of atoms within the molecules, revealing the tautomeric forms and the influence of substituents on the overall conformation (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution, cyclocondensation, and isomerization, leading to the formation of diverse derivatives with potential biological activities. The reactivity is often influenced by the presence of the piperazine and pyrimidine rings, which serve as sites for further functionalization (Śladowska et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their pharmacological application. These properties are determined through empirical measurements and can be affected by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding the compound's behavior in biological systems. These properties are explored through both experimental and computational methods, providing insights into the compound's potential interactions with biological targets (Elangovan et al., 2021).

Applications De Recherche Scientifique

Piperazine and its derivatives, including N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, are of significant interest in scientific research due to their versatile pharmacological properties. These compounds are found in a wide range of therapeutic agents, particularly those used for the treatment of depression, psychosis, anxiety, and other conditions. The pharmacological significance of piperazine derivatives stems from their interactions with various neurotransmitter receptors, most notably serotonin receptors, which are crucial for many physiological and pathological processes (Caccia, 2007; Rathi et al., 2016).

Piperazine in Antidepressants and Serotonin Modulation

Piperazine-based compounds, through their action on serotonin (5-HT) receptors, particularly the 5-HT1A receptor, have been explored for their antidepressant effects. The 5-HT1A receptor plays a key role in modulating the release of serotonin and other neurotransmitters, affecting mood and emotional states. Research indicates that compounds targeting the 5-HT1A receptor, including certain piperazine derivatives, can influence depressive symptoms and offer potential as antidepressants. This aligns with the broader pharmacological interest in serotonin's role in depression and the therapeutic benefits of modulating this system (Wang et al., 2019).

Piperazine Derivatives in Tuberculosis Treatment

Another significant area of research for piperazine derivatives is their potential in treating tuberculosis (TB). Compounds such as macozinone, a piperazine-benzothiazinone derivative, have shown promise in preclinical and early clinical studies for TB treatment. Macozinone targets the decaprenylphosphoryl ribose oxidase DprE1, a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium causing TB. This highlights the potential of piperazine derivatives in developing more effective TB drug regimens (Makarov & Mikušová, 2020).

Orientations Futures

Propriétés

IUPAC Name |

N,N-dimethyl-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O2S/c1-17(2)23(21,22)20-11-9-18(10-12-20)13-5-6-15-14(16-13)19-7-3-4-8-19/h5-6H,3-4,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNYUDHSPMTYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)